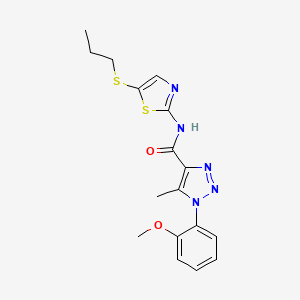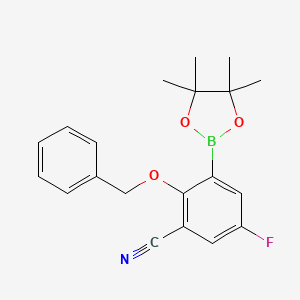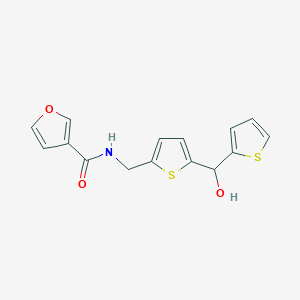![molecular formula C17H18ClN3O3 B2756107 ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865615-17-4](/img/structure/B2756107.png)
ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It contains a carbamoyl group (NH2CO), a methylideneamino group (CH=N), and a carboxylate ester group (COO-). The presence of these functional groups suggests that this compound might exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For instance, the carbamoyl group might participate in reactions with acids or bases, and the double bond in the methylideneamino group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用
Structural Analysis and Polymorphism
Ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate and its derivatives have been studied for their structural characteristics through single crystal X-ray structure analysis. These studies reveal insights into molecular geometries, polymorphism, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical and chemical properties of these compounds. For instance, the analysis of two polymorphs of a closely related compound showcased the impact of molecular dimers on crystal structures, emphasizing the role of hydrogen bonds in molecular arrangement (Ramazani et al., 2019).
Application in Dyeing Fabrics
Research into the complexation of disperse dyes derived from thiophene with metals like Cu, Co, Zn has expanded the utility of related ethyl pyrrole-3-carboxylate derivatives. These dyes have been applied to polyester and nylon 6.6 fabrics, showing good levelness, excellent fastness properties, and appealing shades of violet and brown. This application underscores the compound's relevance in textile engineering and design, highlighting its potential for creating durable and vibrant textiles (Abolude et al., 2021).
Antimicrobial and Anticancer Agents
Ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives have shown potential as antimicrobial and anticancer agents. The synthesis of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate has led to the identification of structures with significant in vitro activity against microbes and cancer cell lines. These findings are critical for the development of new therapeutic agents, offering a foundation for further medicinal chemistry efforts to explore and optimize these compounds for clinical use (Hafez et al., 2016).
Molecular Structure and Spectroscopic Analysis
The compound's molecular structure and properties have also been a subject of extensive quantum chemical calculations and spectroscopic analyses. These studies provide valuable insights into the compound's electronic structure, vibrational modes, and potential for forming dimers through hydrogen bonding. Such information is indispensable for understanding the reactivity, stability, and interactions of the compound, which are essential parameters for its application in various scientific and industrial fields (Singh et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-4-24-17(23)14-10(2)15(20-11(14)3)16(22)21-19-9-12-7-5-6-8-13(12)18/h5-9,20H,4H2,1-3H3,(H,21,22)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOSDQKTYDDFH-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)


![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)
![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)

